molecular formula C10H13N3O2S2 B2836592 2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide CAS No. 887879-86-9

2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide

Cat. No.: B2836592
CAS No.: 887879-86-9
M. Wt: 271.35
InChI Key: BZIIGUDBCJPQBC-UHFFFAOYSA-N
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Description

2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 2-aminobenzothiazole with propylamine and a sulfonating agent. One common method includes:

    Starting Material: 2-aminobenzothiazole.

    Reaction with Propylamine: The 2-aminobenzothiazole is reacted with propylamine under controlled conditions to introduce the propyl group.

    Sulfonation: The resulting intermediate is then treated with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonamide group at the 6th position of the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines or other reduced derivatives.

    Substitution Products: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including anti-inflammatory and antibacterial activities .

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: A precursor and structurally similar compound with broad biological activities.

    2-amino-6-methylbenzothiazole: Another derivative with similar pharmacological properties.

    2-amino-6-chlorobenzothiazole: Known for its antibacterial and antifungal activities.

Uniqueness

2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide is unique due to the presence of the propyl and sulfonamide groups, which confer distinct chemical and biological properties. These modifications enhance its solubility, stability, and interaction with biological targets, making it a valuable compound in medicinal chemistry and industrial applications .

Properties

IUPAC Name

2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S2/c1-2-5-12-17(14,15)7-3-4-8-9(6-7)16-10(11)13-8/h3-4,6,12H,2,5H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIIGUDBCJPQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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